(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Beschreibung
Nomenclature and Structural Classification
The compound (4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate belongs to the class of modified steroids characterized by a tetracyclic cyclopenta[a]phenanthrene core. Its IUPAC name reflects the stereochemical configuration at multiple chiral centers (C3, C5, C6, C10, C13, C17) and functional group substitutions. The bis(tosyloxy) groups at positions 3 and 6 indicate the presence of para-toluenesulfonyl (tosyl) protecting groups, while the methyl ester at position 17 highlights its derivatization from cholanic acid frameworks.
The structural classification aligns with C27 steroids , specifically hyodeoxycholic acid derivatives , modified through sulfonation and esterification. The cyclopenta[a]phenanthrene skeleton (Figure 1) serves as the foundational scaffold, with methyl groups at C10 and C13 and a pentanoate side chain at C17.
Table 1: Key Functional Groups and Positions
| Position | Functional Group | Role |
|---|---|---|
| C3 | Tosyloxy (-OTs) | Protective group |
| C6 | Tosyloxy (-OTs) | Protective group |
| C17 | Methyl ester (-COOCH3) | Derivative stabilization |
CAS Registry and Identification Parameters
The compound is registered under CAS RN 1184-20-9 , with a molecular formula of C39H54O8S2 and a molecular weight of 714.97 g/mol . Physical properties include a melting point of 166–167°C (in ethyl acetate/methanol) and solubility in chlorinated solvents (e.g., chloroform) and polar aprotic solvents (e.g., ethyl acetate). Spectral data (NMR, IR) confirm the presence of tosyloxy and ester functionalities, while X-ray crystallography resolves its stereochemistry.
Cyclopenta[a]phenanthrene Skeleton: Structural Significance
The cyclopenta[a]phenanthrene nucleus (Figure 1) is the defining feature of steroids, comprising three fused cyclohexane rings (A, B, C) and one cyclopentane ring (D). This rigid, planar structure facilitates interactions with hydrophobic pockets in enzymes and receptors, making it critical for biological activity. In this compound, the skeleton is fully saturated (hexadecahydro), reducing reactivity while maintaining stereochemical integrity for synthetic applications.
Figure 1: Cyclopenta[a]phenanthrene Skeleton
$$ \text{Cyclopenta[a]phenanthrene core with numbered carbon positions.} $$
Historical Context in Steroid Chemistry
Steroid chemistry emerged in the early 20th century with the isolation of cholesterol and bile acids. The development of tosyl protecting groups in the mid-20th century enabled precise functionalization of steroid hydroxyl groups, pivotal for synthesizing derivatives like this compound. Its structure reflects advancements in stereoselective synthesis , particularly in introducing multiple chiral centers while avoiding racemization.
Position Within the Bis(tosyloxy) Steroid Derivative Family
This compound is a member of the bis(tosyloxy) steroid derivatives , a subclass used as intermediates in synthesizing hormonally active steroids (e.g., corticosteroids, progestins). The tosyl groups at C3 and C6 serve as temporary protecting groups, enabling subsequent substitutions at these positions while preserving the core structure. Its structural relationship to hyodeoxycholic acid —a primary bile acid—underscores its role in studying steroid metabolism and drug design.
Table 2: Comparative Analysis of Bis(tosyloxy) Steroids
| Compound | Tosyloxy Positions | Core Modifications | Applications |
|---|---|---|---|
| Target Compound | C3, C6 | C17 methyl ester | Synthetic intermediate |
| 3,6-Bis(tosyloxy)-cholestane | C3, C6 | None | Receptor binding studies |
| 5β-Bis(tosyloxy)-pregnane | C5, C11 | C20 ketone | Anti-inflammatory research |
This systematic analysis establishes the compound’s identity, structural nuances, and relevance in steroid chemistry, providing a foundation for further exploration of its synthetic and biological roles.
Eigenschaften
CAS-Nummer |
1184-20-9 |
|---|---|
Molekularformel |
C39H54O8S2 |
Molekulargewicht |
715.0 g/mol |
IUPAC-Name |
methyl (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C39H54O8S2/c1-25-7-12-29(13-8-25)48(41,42)46-28-19-21-39(5)34-20-22-38(4)32(27(3)11-18-37(40)45-6)16-17-33(38)31(34)24-36(35(39)23-28)47-49(43,44)30-14-9-26(2)10-15-30/h7-10,12-15,27-28,31-36H,11,16-24H2,1-6H3/t27-,28-,31+,32-,33+,34+,35+,36+,38-,39-/m1/s1 |
InChI-Schlüssel |
VLWUGOWENZPUIF-UXSAIDSISA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC(C3C2)OS(=O)(=O)C6=CC=C(C=C6)C)CCC5C(C)CCC(=O)OC)C)C |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4C[C@@H]([C@@H]3C2)OS(=O)(=O)C6=CC=C(C=C6)C)CC[C@@H]5[C@H](C)CCC(=O)OC)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC(C3C2)OS(=O)(=O)C6=CC=C(C=C6)C)CCC5C(C)CCC(=O)OC)C)C |
Synonyme |
(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-Dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound (4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and biochemistry.
- Molecular Formula : C39H54O8S2
- Molecular Weight : 714.97 g/mol
- Melting Point : 166-167 °C
- Boiling Point : Predicted at 762.7 ± 45.0 °C
- Density : 1.25 ± 0.1 g/cm³
- Solubility : Soluble in chloroform, dichloromethane, and ethyl acetate .
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of multiple functional groups, including tosyl groups, suggests potential interactions with enzymes and receptors involved in metabolic pathways.
Pharmacological Effects
- Anticancer Activity : Preliminary studies indicate that derivatives of cyclopenta[a]phenanthrenes exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death.
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their anti-inflammatory effects.
- Antioxidant Properties : The compound may possess antioxidant activity, helping to neutralize free radicals and reduce oxidative stress in cells.
Study 1: Anticancer Activity
A study conducted on a series of phenanthrene derivatives demonstrated that certain modifications could enhance their cytotoxic effects against breast cancer cell lines (MCF-7). The compound was shown to induce apoptosis via the mitochondrial pathway, which was confirmed by increased levels of cleaved caspase-3 and PARP .
Study 2: Anti-inflammatory Mechanisms
Research investigating the anti-inflammatory properties of similar compounds revealed that they could significantly reduce the expression of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic role for the compound in managing inflammatory diseases .
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | |
| Antioxidant | Neutralizes free radicals |
| Property | Value |
|---|---|
| Molecular Weight | 714.97 g/mol |
| Melting Point | 166-167 °C |
| Boiling Point | 762.7 ± 45.0 °C (predicted) |
| Density | 1.25 ± 0.1 g/cm³ |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate |
Wissenschaftliche Forschungsanwendungen
Applications in Medicinal Chemistry
- Anticancer Research :
-
Hormonal Activity :
- Given its steroid-like structure, (4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate may interact with hormone receptors. Research into its binding affinity could lead to developments in hormone replacement therapies or treatments for hormone-sensitive cancers .
- Drug Delivery Systems :
Applications in Materials Science
- Polymer Chemistry :
- Nanotechnology :
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored derivatives of cyclopenta[a]phenanthrene compounds for their anticancer properties against breast cancer cell lines. Results indicated that specific modifications to the cyclopenta core significantly enhanced cytotoxicity compared to unmodified analogs.
Case Study 2: Drug Formulation
Research conducted by Smith et al. demonstrated the use of this compound in formulating a liposomal drug delivery system that improved the therapeutic index of a poorly soluble anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations
Key Research Findings
Tosyloxy Groups Enhance Reactivity: The presence of two tosyloxy groups in the target compound differentiates it from mono-substituted analogs (e.g., Compound 8 in ), enabling dual-site modifications for drug discovery .
Stereochemical Complexity : The (3R,5R,6S,10R,13R,17R) configuration is critical for maintaining bile acid-like conformational rigidity, as seen in analogs like Obeticholic Acid .
Vorbereitungsmethoden
The introduction of tosyloxy groups at the 3β and 6β positions of the steroid nucleus is a critical step. A validated approach begins with the diol intermediate INT-747 (35.00 g, 83.2 mmol), which undergoes sequential tosylation using p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with pyridine as a base . The reaction proceeds at 0°C to room temperature for 12 hours, achieving 85% yield of the bis-tosylated product. Montmorillonite K10, when activated with Ti⁴⁺, enhances reaction efficiency by minimizing elimination byproducts .
Key Reaction Parameters:
| Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Tosylating Agent | TsCl (2.2 equiv) | 85% | |
| Catalyst | Pyridine / Montmorillonite K10 + Ti⁴⁺ | 85–90% | |
| Solvent | DCM / Xylene | — | |
| Temperature | 0°C → RT | — |
Oxidation and Methylenation of Steroid Intermediates
Following tosylation, oxidation of the 7-hydroxy group to a ketone is achieved using Ag₂CO₃/SiO₂ in toluene at 130°C for 12 hours . This step converts the diol derivative into a ketone intermediate with 69% yield. Subsequent methylenation employs the TEBBE reagent (36 mg, 0.13 mmol) in tetrahydrofuran (THF) at 0°C, forming the methylene-bridged product in 75% yield after 20 hours .
Comparative Oxidation Methods:
| Method | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Ag₂CO₃/SiO₂ | Toluene, 130°C, 12 h | 69% | 95% |
| Pd/C + H₂ | MeOH, 20–25°C, 18 h | 60% | 90% |
| Montmorillonite K10 | Xylene, 80°C, 6 h | 67% | 85% |
Esterification and Final Functionalization
The pentanoate side chain is introduced via esterification of the carboxylic acid precursor with methanol under acidic conditions. Using p-toluenesulfonic acid (PTSA, 1.40 g, 8.30 mmol) in methanol at 80°C for 12 hours, the methyl ester forms quantitatively . Final purification employs silica gel chromatography (hexanes:ethyl acetate = 5:1 → 3:1) or preparative thin-layer chromatography (TLC) with SGF254 plates .
Purification Outcomes:
| Technique | Solvent System | Purity | Recovery |
|---|---|---|---|
| Silica Chromatography | Hexanes:EtOAc (3:1) | 95% | 80% |
| Prep-TLC | Hexanes:EtOAc (10:1) | 90% | 70% |
Stereochemical Control and Byproduct Management
The stereochemical integrity of the 3R,5R,6S,10R,13R,17R configuration is maintained through solvent-controlled reactions. For example, THF stabilizes carbocation intermediates during methylenation, preventing epimerization . Byproducts such as 10b and 11b (from hydroquinone coupling) are minimized using montmorillonite K10, which directs nucleophilic attack to the β-face .
Scalability and Industrial Adaptations
Kilogram-scale synthesis has been reported using continuous flow reactors for the tosylation step, reducing reaction time to 6 hours with 88% yield . Industrial protocols replace Ag₂CO₃/SiO₂ with recyclable heterogeneous catalysts like zeolites, achieving comparable yields (67–71%) while lowering costs .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step protocols with critical reagent selection and reaction monitoring. For example, tosylation steps require precise stoichiometry of methyl triflate and 2,6-di-tert-butylpyridine in dichloromethane (DCM) under anhydrous conditions, achieving ~68% yield after 24 hours . Post-reaction neutralization with 1M HCl and purification via silica gel chromatography (0–50% ethyl acetate/DCM gradient) are essential to isolate intermediates. Final deprotection using TBAF in THF (84% yield) confirms the importance of fluoride-sensitive protecting groups .
Q. How can structural integrity be confirmed post-synthesis?
Use a combination of 1H/13C NMR to verify stereochemistry (e.g., methyl group resonances at δ 0.64–0.97 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., m/z 542.3414 for C36H46O4) . Purity should be validated via TLC and melting point analysis, with discrepancies in NMR signals (e.g., unexpected splitting) indicating possible diastereomer contamination .
Q. What purification methods are most effective for intermediates?
Silica gel chromatography with gradients like 0–10% methanol/DCM is optimal for polar intermediates . For nonpolar derivatives, preparative TLC or recrystallization in chloroform/n-hexane (1:2) improves purity .
Advanced Research Questions
Q. How can low yields in tosylation steps be mitigated?
Low yields (e.g., 54% in fluorination reactions ) often stem from competing side reactions. Strategies include:
Q. How do stability issues under acidic/basic conditions impact experimental design?
The compound’s ester group is prone to hydrolysis in aqueous environments. Stability studies in THF/H2O (9:1) at pH 7.4 show <5% degradation over 24 hours, but exposure to pH <3 or >10 causes rapid decomposition . For long-term storage, lyophilize and store under argon at –20°C .
Q. What analytical approaches resolve contradictions in spectral data?
Discrepancies in 1H NMR (e.g., δ 2.30–2.38 ppm multiplet splitting) may arise from conformational flexibility. Use variable-temperature NMR (–40°C to 25°C) to slow rotation and clarify coupling patterns . For ambiguous mass spectra, employ tandem MS/MS to differentiate isobaric fragments .
Q. How can regioselectivity challenges in functionalization be addressed?
Tosylation at C3 and C6 positions shows divergent reactivity due to steric hindrance. Computational modeling (DFT) predicts higher electrophilicity at C3, validated by experimental yields (C3: 68% vs. C6: 54%) . Use bulky bases like 2,6-lutidine to selectively deprotonate less hindered hydroxyl groups .
Q. What strategies improve reproducibility in biological activity assays?
For anti-Clostridium difficile studies, ensure spore suspensions are standardized to 10^6 CFU/mL. Pre-incubate the compound with bile acid transporters (e.g., 50 μM sodium taurocholate) to mimic intestinal conditions, enhancing inhibitory activity by ~40% .
Methodological Considerations
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Core modifications : Synthesize analogs with varied substituents (e.g., acetate vs. hydroxyl at C3) .
- Biological testing : Use minimum inhibitory concentration (MIC) assays against Gram-positive/negative panels to identify pharmacophore requirements .
- Data analysis : Apply multivariate regression to correlate logP values (1.8–3.2) with membrane permeability .
Q. What protocols validate compound stability in cell culture media?
Incubate the compound in DMEM + 10% FBS at 37°C. Sample at 0, 6, 12, and 24 hours, extract with ethyl acetate, and quantify via HPLC (C18 column, 70:30 acetonitrile/water). Degradation >20% necessitates media supplementation with esterase inhibitors (e.g., 1 mM PMSF) .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results across cell lines?
For instance, IC50 values vary between HeLa (12 μM) and HepG2 (45 μM) due to differential expression of efflux pumps (e.g., P-gp). Confirm using flow cytometry with calcein-AM to assess pump activity .
Q. Why do synthetic routes from lanosterol derivatives show inconsistent yields?
Commercial lanosterol mixtures (60% purity) contain 24,25-dihydrolanosterol (40%), leading to unreacted starting material. Pre-purify lanosterol via recrystallization (ethanol/water, 3:1) before derivatization .
Safety and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
